molecular formula C17H24N2O5 B8192034 benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate

benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B8192034
M. Wt: 336.4 g/mol
InChI Key: CMXBVXJSFDXHTE-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a benzyl ester moiety. It is commonly used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to reveal the active amino group, which can then participate in various biochemical reactions. The hydroxy group may also play a role in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-3-tert-Butoxycarbonylamino-4-hydroxy-pyrrolidine-1-carboxylic acid methyl ester
  • (3R,4S)-3-tert-Butoxycarbonylamino-4-hydroxy-pyrrolidine-1-carboxylic acid ethyl ester
  • (3R,4S)-3-tert-Butoxycarbonylamino-4-hydroxy-pyrrolidine-1-carboxylic acid propyl ester

Uniqueness

The uniqueness of benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate lies in its specific combination of functional groups, which allows for versatile applications in organic synthesis and biochemical research. The presence of the benzyl ester moiety provides additional stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

benzyl (3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)18-13-9-19(10-14(13)20)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXBVXJSFDXHTE-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.